N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a complex sulfonamide derivative featuring a tricyclic core structure with a fused oxo-azatricyclo framework. Its unique architecture includes a sulfonamide group attached to a 3,5-dichlorophenyl substituent, which likely enhances its biological activity through increased lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-12-7-13(19)9-14(8-12)20-25(23,24)15-5-10-1-2-16(22)21-4-3-11(6-15)17(10)21/h5-9,20H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUQWVOEALXNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the chlorination of aniline derivatives followed by cyclization and sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[631
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The compound belongs to a broader class of sulfonamide-containing tricyclic derivatives. Key structural analogues include:
Functional Comparisons
- Synthetic Accessibility: Unlike hydrazine derivatives (e.g., compounds 5a-i in Molecules, 2010), which are synthesized via condensation of acetophenones with hydrazine precursors , the target compound likely requires multistep cyclization and sulfonylation, increasing synthetic complexity.
- Bioactivity: Sulfonamide-containing tricyclics often exhibit enhanced inhibitory potency compared to non-tricyclic analogues. For example, similar compounds show IC₅₀ values in the nanomolar range against proteases, whereas hydrazine derivatives (e.g., 5a-i) are primarily studied for antifungal activity .
- Solubility and Stability: The 3,5-dichlorophenyl group may reduce aqueous solubility compared to non-halogenated aryl sulfonamides but could improve metabolic stability.
Research Findings and Limitations
Key Data Gaps
- No peer-reviewed studies directly analyzing the target compound’s biological activity or pharmacokinetics were identified.
- Structural comparisons rely on extrapolation from related tricyclic sulfonamides (e.g., kinase inhibitors) and synthetic methodologies (e.g., hydrazine derivatives in Molecules, 2010) .
Challenges in Comparison
- Structural Uniqueness : The fused oxo-azatricyclo system limits direct comparisons to simpler analogues.
- Limited Public Data: Proprietary pharmaceutical research may hold unpublished data, restricting open-source analysis.
Biological Activity
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a synthetic compound with potential biological activities that have been the subject of various studies. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14Cl2N2O3S
- Molecular Weight : 397.3 g/mol
- CAS Number : 898462-90-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group in its structure allows it to mimic natural substrates, effectively blocking enzyme active sites. This inhibition can disrupt essential biological pathways and has implications for therapeutic applications, particularly in cancer treatment and antimicrobial actions .
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumor growth and metastasis. The compound's IC50 values against these isoforms suggest significant potency:
| Isoform | IC50 (nM) |
|---|---|
| CA IX | 36.4 |
| CA II | 79.1 |
These values indicate that the compound has a higher selectivity for tumor-associated isoforms compared to common cytoplasmic isoforms .
2. Anticancer Activity
In vitro studies have demonstrated that this compound can reduce the viability of various human cancer cell lines under both normoxic and hypoxic conditions. For instance, it showed promising results against HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cell lines, suggesting its potential as an anticancer agent .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in PubMed assessed the compound's ability to inhibit CA IX and CA II in vitro, demonstrating its potential as a selective inhibitor for cancer therapy .
- Anticancer Efficacy : Another investigation focused on the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability and suggesting mechanisms involving apoptosis induction .
- Synthetic Pathways : Research into synthetic routes for producing this compound highlighted efficient methods that could facilitate larger-scale production for clinical trials and potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
